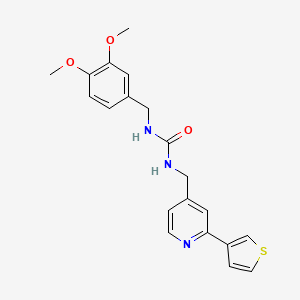
1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea, also known as DPMU, is a novel small molecule compound that has attracted the attention of scientists due to its potential application in scientific research. DPMU is a urea derivative that has been synthesized using a unique method. This compound has shown promising results in various studies, making it a subject of interest for further research.
Scientific Research Applications
Anticancer Activities
Diaryl urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). These compounds have demonstrated significant antiproliferative effects, suggesting potential applications as anticancer agents. One specific compound, highlighted for its potent inhibitory activity comparable to that of the control drug sorafenib, underscores the promise of these derivatives as potential BRAF inhibitors for further research in cancer treatment (Feng et al., 2020).
Antimicrobial Activity
Various urea derivatives have been synthesized and assessed for their antimicrobial properties. Studies have shown that these compounds exhibit moderate to significant activities against a range of fungal and bacterial pathogens. Such antimicrobial activities highlight the potential of urea derivatives in the development of new antimicrobial agents, contributing to the fight against infectious diseases (Reddy et al., 2003).
Enzyme Inhibition
Research into unsymmetrical 1,3-disubstituted ureas has revealed their potential as enzyme inhibitors, with studies indicating inhibition of urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Such enzyme inhibition capabilities suggest applications in pharmaceutical development, where enzyme targets play crucial roles in disease pathogenesis (Mustafa et al., 2014).
Corrosion Inhibition
Mannich bases derived from urea compounds have been investigated for their role as corrosion inhibitors on mild steel surfaces in acidic environments. These studies have demonstrated the potential of these compounds to protect against corrosion, highlighting their application in industrial processes where metal preservation is crucial (Jeeva et al., 2015).
Material Science
Urea derivatives have also been explored in material science, particularly in the crystal engineering of noncentrosymmetric structures for applications in nonlinear optics (NLO). The ability of certain urea-based compounds to form structures with ideal chromophore orientation for NLO applications points to their potential in the development of new optical materials (Muthuraman et al., 2001).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-18-4-3-14(10-19(18)26-2)11-22-20(24)23-12-15-5-7-21-17(9-15)16-6-8-27-13-16/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUTWHJUEPPOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

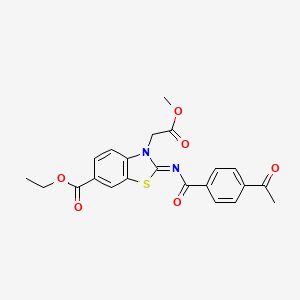
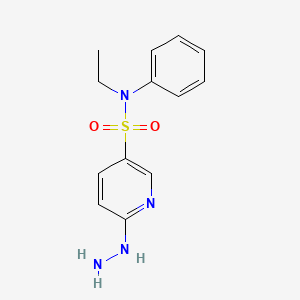
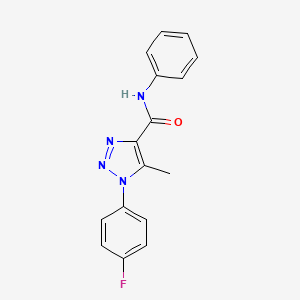
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)
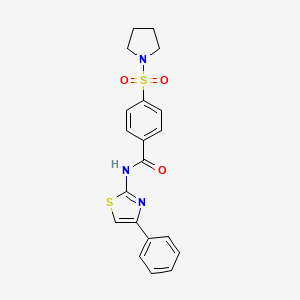
![(1-Methyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2800992.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2800996.png)
![3-cinnamyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800997.png)
![4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2800998.png)
![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)
![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)
![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)